molecular formula C27H24ClN3O3 B12722515 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- CAS No. 86818-90-8

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-

Katalognummer: B12722515
CAS-Nummer: 86818-90-8
Molekulargewicht: 473.9 g/mol
InChI-Schlüssel: COCHNKGLTKDDCH-BWAHOGKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- is a complex organic compound that belongs to the class of imidazolones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- typically involves multi-step organic reactions. The process may include:

    Formation of the imidazolone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 4-chlorophenyl, 4-methoxyphenyl, and 4-morpholinyl groups through nucleophilic substitution or other suitable methods.

    Methylene bridge formation: This step involves the condensation of the methoxyphenyl group with the imidazolone ring.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups to yield different products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-Imidazol-4-one derivatives: Compounds with similar core structures but different substituents.

    Benzimidazoles: Compounds with a similar imidazole ring fused to a benzene ring.

    Thiazolones: Compounds with a thiazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((4-methoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- lies in its specific substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

86818-90-8

Molekularformel

C27H24ClN3O3

Molekulargewicht

473.9 g/mol

IUPAC-Name

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)imidazol-4-one

InChI

InChI=1S/C27H24ClN3O3/c1-33-24-12-2-19(3-13-24)18-25-27(32)31(26(29-25)20-4-6-21(28)7-5-20)23-10-8-22(9-11-23)30-14-16-34-17-15-30/h2-13,18H,14-17H2,1H3/b25-18-

InChI-Schlüssel

COCHNKGLTKDDCH-BWAHOGKJSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5

Kanonische SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.